Di(1-piperazinyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18N4O |
|---|---|
Molecular Weight |
198.27 g/mol |
IUPAC Name |
di(piperazin-1-yl)methanone |
InChI |
InChI=1S/C9H18N4O/c14-9(12-5-1-10-2-6-12)13-7-3-11-4-8-13/h10-11H,1-8H2 |
InChI Key |
WKSZAWDBMJQRKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography provides definitive information about the spatial arrangement of atoms in the solid state. For piperazine (B1678402) derivatives, this technique reveals crucial details about the molecule's conformation and how it interacts with neighboring molecules in a crystal lattice.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
In the crystalline state, molecules of piperazine-containing compounds are often linked by a network of intermolecular forces. Studies on related structures, such as the salts of 4-(4-nitrophenyl)piperazine, show that combinations of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds are instrumental in forming extensive sheets or three-dimensional networks. iucr.org For instance, in the monohydrate of 4-(4-nitrophenyl)piperazin-1-ium benzoate, these hydrogen bonds link all components into a cohesive sheet structure. iucr.org While aromatic π–π stacking interactions are a common feature in many organic crystals, their presence is dependent on the specific substituents and geometry of the molecule. iucr.org
Polymorphism and Crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials and pharmaceutical science. The process of crystallization, including the choice of solvent, can influence which polymorph is obtained. For example, co-crystallization of N-(4-nitrophenyl)piperazine from a methanol/ethyl acetate (B1210297) solution with different acids leads to the formation of distinct salt structures, demonstrating how crystallization conditions can direct supramolecular assembly. iucr.org While specific polymorphism studies on Di(1-piperazinyl)methanone are not detailed, the principles observed in closely related piperazine derivatives are fundamental to understanding its potential solid-state diversity.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. Advanced techniques provide deeper insights into connectivity and conformational behavior.
Multidimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)
Multidimensional NMR techniques, such as H,H-COSY (Correlation Spectroscopy), are used to establish connectivity between protons within a molecule. For functionalized piperazines, H,H-COSY can confirm the coupling between different sets of protons on the piperazine ring, helping to assign the complex signals that arise from conformational isomers. nih.gov
Temperature-dependent (dynamic) NMR spectroscopy is particularly valuable for studying conformational changes that are rapid on the human timescale but slow on the NMR timescale. nih.govnih.gov For N-acyl piperazines, two primary dynamic processes can be observed: the slow rotation around the partial double bond of the amide and the interconversion of the piperazine ring's chair conformation. nih.govrsc.org By tracking the changes in the NMR spectrum with temperature, it is possible to determine the coalescence point (the temperature at which two exchanging signals merge) and calculate the activation energy barrier (ΔG‡) for these conformational changes. nih.govnih.gov These energy barriers typically range from 56 to 80 kJ mol⁻¹. nih.gov
Spectroscopic Signatures of Functionalization
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Functionalization of the piperazine ring leads to predictable changes in these shifts. In ¹H NMR spectra of N-acyl piperazines, the protons on the methylene (B1212753) groups (CH₂) of the piperazine ring often appear as complex, broad signals at room temperature due to the presence of multiple conformers (rotamers) from restricted amide bond rotation. nih.govnih.gov These signals can resolve into distinct sets at lower temperatures and coalesce into averaged signals at higher temperatures. nih.gov
For example, in the ¹H NMR spectrum of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone, the piperazine ring protons appear as distinct signals in the aliphatic region, with those closer to the carbonyl group typically shifted downfield. researchgate.net Similarly, the ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon and the carbons of the piperazine ring, confirming the molecular structure. mdpi.comresearchgate.net
Based on a comprehensive search of available scientific literature, specific experimental data for the advanced structural elucidation and spectroscopic characterization of this compound is not publicly available. Detailed research findings on the mass spectrometry (MS), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR) for this particular compound, including advanced ionization techniques, fragmentation pathway analysis, and detailed band assignments, have not been published in the sources accessed.
Therefore, it is not possible to generate the requested article with scientifically accurate, research-backed data for the specified sections and subsections. While general principles of mass spectrometry and vibrational spectroscopy for related structures like piperazine and its derivatives exist, applying such information to this compound would be speculative and would not adhere to the required standard of scientific accuracy for this specific compound.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. nanobioletters.com It has been widely applied to study piperazine (B1678402) and piperidine (B6355638) derivatives, offering a good balance between accuracy and computational cost. nanobioletters.commdpi.com
The electronic properties of molecules like Di(1-piperazinyl)methanone are crucial for understanding their reactivity and potential as drug candidates. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies. mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally indicates higher reactivity. mdpi.com
For instance, in studies of related piperidine derivatives, the HOMO-LUMO energy gap was calculated to be 4.2140 eV. nanobioletters.com The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. nanobioletters.com Molecular Electrostatic Potential (MEP) maps further elucidate these reactive sites by visualizing the electron density, with red areas indicating negative potential (prone to electrophilic attack) and blue areas indicating positive potential. mdpi.com In one study of a piperazine derivative, the most electronegative region was found over the oxygen atom of the carbonyl group. mdpi.com
Table 1: Calculated Quantum Chemical Parameters for a Piperidine Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -1.899 |
| LUMO Energy | 2.315 |
| Energy Gap (LUMO-HOMO) | 4.2140 |
Data derived from a study on a piperidine derivative, providing an example of typical DFT calculations. nanobioletters.com
DFT calculations are instrumental in predicting spectroscopic properties, which can then be validated against experimental data. For example, theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental spectra to confirm the molecular structure. mdpi.comdoi.org In studies of piperine (B192125) derivatives, DFT calculations using the B3LYP/6-311+G(2d,p) method have been used to predict 1H and 13C NMR chemical shifts, showing good correlation with experimental data. scielo.br
Similarly, theoretical UV-Vis spectra can be computed using Time-Dependent DFT (TD-DFT) to understand the electronic transitions within the molecule. nanobioletters.comnih.gov The calculated absorption wavelengths and oscillator strengths can be compared with experimental measurements. mdpi.com For example, in a study of peptoid derivatives, the calculated absorption wavelength for one compound was 232 nm, which closely matched the experimental value of 238 nm. mdpi.com
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Peptoid Derivative
| Spectroscopic Data | Experimental Value | Theoretical (DFT) Value |
|---|---|---|
| UV-Vis Absorption Wavelength | 238 nm | 232 nm |
| C=O Vibrational Frequency (IR) | 1771 cm⁻¹ | 1758 cm⁻¹ |
This table exemplifies the validation of DFT-predicted spectroscopic properties with experimental results for a related compound. mdpi.com
The biological activity of a molecule is often dependent on its three-dimensional conformation. DFT calculations are used to explore the conformational landscape of molecules like this compound, identifying stable conformers and the energy barriers between them. nih.gov For piperazine itself, the chair conformation is known to be more stable than the boat conformation. researchgate.net Within the chair form, different orientations of substituents (axial or equatorial) lead to multiple conformers with varying energies. researchgate.net
Studies on dipeptides have shown that DFT can locate numerous stable conformers and calculate their relative Gibbs free energies to determine the most stable structures. nih.gov This type of analysis is crucial for understanding how a molecule might bind to a biological target.
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with their environment. researchgate.netconicet.gov.ar MD simulations have been used to study the stability of ligand-protein complexes, for example, by running simulations for up to 100 nanoseconds. conicet.gov.ar These simulations can reveal stable binding modes and the key interactions, such as hydrogen bonds, that maintain the complex. researchgate.netconicet.gov.ar This information is particularly valuable in drug design for understanding how a ligand like a this compound derivative might interact with its target protein. nih.gov
Computational Design of this compound Derivatives
Computational methods are a cornerstone of modern drug discovery, enabling the rational design of new derivatives with improved properties. By understanding the structure-activity relationships (SAR) through techniques like quantitative structure-activity relationship (QSAR) modeling, researchers can design new molecules with enhanced potency and selectivity. researchgate.net For example, fragment-based QSAR has been used to design novel piperidine derivatives as potential enzyme inhibitors. researchgate.net
Starting from a lead compound like this compound, new derivatives can be designed by modifying different parts of the molecule. bohrium.combohrium.comjrespharm.com These virtual compounds can then be screened in silico for their predicted activity and properties before being synthesized, saving significant time and resources. bohrium.com
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. For instance, DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of how a molecule like this compound might be synthesized or how it might react in a biological system. While specific studies on the reaction mechanisms of this compound are not widely available, the general approach is well-established in computational chemistry.
Chemical Reactivity and Functionalization Strategies
Nucleophilic and Electrophilic Reactivity Profiles of Piperazine (B1678402) Rings
The dominant chemical characteristic of the piperazine rings in Di(1-piperazinyl)methanone is the nucleophilicity of the secondary nitrogen atoms (N-4 and N-4'). Each of these nitrogens possesses a lone pair of electrons, making them potent nucleophiles ready to react with a variety of electrophiles. This reactivity is the cornerstone for the synthesis of N-substituted derivatives. The piperazine ring is a common structural motif in medicinal chemistry, and its reactivity allows for its incorporation into more complex structures. nih.gov
Key aspects of the reactivity profile include:
Nucleophilic Attack: The secondary amines readily participate in nucleophilic substitution and addition reactions. This includes N-alkylation with alkyl halides and reductive amination with aldehydes or ketones. mdpi.comthieme-connect.comrsc.org They can also react with acylating agents like acyl chlorides and isocyanates to form amides and ureas, respectively. mdpi.combohrium.com
Basicity: The piperazine nitrogens are basic and can be protonated by acids to form salts. This property influences the molecule's solubility and its behavior in different reaction media. The protonated form is less nucleophilic. researchgate.net
Electrophilic Reactivity: While less common, the piperazine ring can be rendered electrophilic. For instance, after N-acylation or N-sulfonylation, the ring's reactivity can be modified. Furthermore, oxidation of the piperazine ring can lead to the formation of intermediates that may exhibit electrophilic character. nih.gov
The presence of the central urea (B33335) moiety can influence the basicity and nucleophilicity of the piperazine nitrogens compared to unsubstituted piperazine, though they remain highly reactive centers for functionalization.
Transformations of the Central Carbonyl Moiety
The central carbonyl group in this compound is part of a urea linkage (–N–CO–N–). This functional group is generally stable due to resonance delocalization of the nitrogen lone pairs with the carbonyl π-system. However, it can undergo specific transformations under appropriate conditions.
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (–CH₂–) to form bis(piperazinyl)methane derivatives. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the urea scaffold into a diamine linker, fundamentally altering the molecule's geometry and electronic properties.
Hydrolysis: While the urea bond is robust, it can be cleaved by hydrolysis under harsh acidic or basic conditions, which would break down the molecule into piperazine and carbon dioxide.
Reactions with Organometallics: Although less common for simple ureas, reactions with potent organometallic reagents could potentially lead to the addition to the carbonyl group.
The synthesis of N,N'-disubstituted ureas can be achieved through various methods, including the reaction of primary amines with phosgene (B1210022), isocyanates, or through palladium-catalyzed electrochemical carbonylation. electrochem.org These synthetic routes underscore the stability and formation of the urea moiety.
Oxidation and Reduction Reactions
This compound and its derivatives are susceptible to both oxidation and reduction reactions at multiple sites.
Oxidation Reactions:
Oxidation of Piperazine Nitrogens: The tertiary nitrogen atoms in N-substituted derivatives of this compound can be oxidized to form N-oxides. researchgate.net
Oxidation of the Piperazine Ring: More aggressive oxidation can affect the carbon skeleton of the piperazine rings. Oxidation of piperazine derivatives with reagents like mercury-EDTA can lead to the formation of piperazine-2,3-diones. nih.gov Kinetic studies on the oxidation of piperazine and its N-alkyl derivatives by oxidants such as bromamine-T and bromamine-B have shown that the reaction proceeds via the formation of an N-bromo intermediate, with electron-donating groups on the nitrogen accelerating the reaction. researchgate.netrroij.comscirp.org
Reduction Reactions:
Reduction of the Carbonyl Group: As mentioned previously, the central urea carbonyl can be reduced to a methylene bridge.
Reduction of Substituents: In functionalized analogs of this compound, other groups can be selectively reduced. For example, a nitroaryl substituent on one of the piperazine rings can be reduced to an amino group, providing a handle for further synthetic elaboration. mdpi.comscispace.com
The specific outcomes of these reactions are highly dependent on the chosen reagents and reaction conditions.
Substitution Reactions on Piperazine Rings
The most prevalent and synthetically useful reactions involving this compound are nucleophilic substitutions at the N-4 and N-4' positions of the piperazine rings. These reactions allow for the straightforward introduction of a vast array of substituents, making this scaffold highly valuable in combinatorial chemistry and drug discovery.
Common substitution strategies include:
N-Alkylation: This involves the reaction with alkyl halides (e.g., chlorides, bromides) or alkyl sulfonates. mdpi.com The reaction is often facilitated by a base to scavenge the acid byproduct and may be accelerated by additives like sodium iodide. mdpi.com
Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides an efficient route to N-alkyl derivatives. mdpi.com
N-Arylation: The introduction of aryl groups can be accomplished through methods like the Buchwald-Hartwig amination (a palladium-catalyzed cross-coupling reaction) or classical nucleophilic aromatic substitution (SNAr) with activated aryl halides. mdpi.com
N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives, introducing a ketone functionality. nih.gov
Michael Addition: The nucleophilic nitrogen can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.
These substitution reactions can be performed sequentially to create unsymmetrically disubstituted analogs, further expanding the molecular diversity achievable from this core structure.
Synthesis of Analogs and Homologs (e.g., N-substituted derivatives)
The synthesis of analogs and homologs of this compound is a key strategy for modulating physicochemical and biological properties. The primary approach involves the N-functionalization of the two piperazine rings. A wide variety of derivatives can be prepared, including N-aryl, N-alkyl, and N-acyl compounds. mdpi.comnih.gov
The synthesis of unsymmetrical ureas often involves multi-step procedures where one piperazine nitrogen is first protected or blocked. researchgate.net For instance, starting with a mono-protected piperazine allows for the selective functionalization of the other piperazine ring. Alternatively, this compound itself can be used as a starting material for symmetrical derivatization.
Below is a table summarizing common synthetic strategies for creating analogs.
| Analog Type | Synthetic Strategy | Key Reagents | Research Context | Reference(s) |
| N,N'-Dialkyl Derivatives | N-Alkylation with alkyl halides or Reductive Amination | Alkyl bromides/chlorides, Aldehydes + NaBH(OAc)₃ | Synthesis of kinase inhibitors and other drug candidates. | mdpi.com |
| N-Aryl Derivatives | Buchwald-Hartwig Coupling or SNAr | Aryl halides, Pd catalyst, Activated aza-heterocycles | Synthesis of CCR2 antagonists and other receptor modulators. | mdpi.comnih.gov |
| N-Acyl/Carboxamide Derivatives | Acylation with Acyl Chlorides or Carboxylic Acids | Acyl chlorides, Carboxylic acids + coupling agents (e.g., HATU) | Development of inhibitors for enzymes like soluble epoxide hydrolase and antitubercular agents. | bohrium.comnih.govresearchgate.net |
| N-Sulfonyl Derivatives | Sulfonylation | Sulfonyl chlorides | Synthesis of bioactive compounds. | bohrium.comscielo.br |
| Urea Derivatives | Reaction with Isocyanates | Aryl or alkyl isocyanates | Creation of bis-ureas and other complex structures for various therapeutic targets. | mdpi.combohrium.comresearchgate.net |
The introduction of chiral substituents or the use of chiral piperazine precursors allows for the synthesis of enantiomerically pure analogs, which is crucial for studying stereoselective interactions with biological targets. nih.gov
Complex Molecule Synthesis Utilizing this compound as a Building Block
The this compound framework, or more broadly the piperazine-1-carboxamide (B1295725) motif, is a privileged scaffold used extensively as a building block in the synthesis of complex molecules, particularly pharmaceuticals. mdpi.comnih.gov Its utility stems from its ability to act as a conformationally constrained, yet synthetically versatile, linker that can correctly orient different pharmacophoric groups in three-dimensional space.
Examples of its application include:
Kinase Inhibitors: Many FDA-approved kinase inhibitors incorporate a piperazine ring to enhance solubility and provide a point for synthetic diversification. The synthesis of Infigratinib, for example, involves forming a urea linkage on a pre-functionalized piperazine derivative. mdpi.com
Receptor Antagonists: A novel series of human CCR2 chemokine receptor antagonists were developed based on an N-aryl piperazine-1-carboxamide core. nih.gov In these molecules, one piperazine nitrogen is attached to an aryl group via an amide bond, while the other is functionalized to optimize potency and pharmacokinetic properties.
Soluble Epoxide Hydrolase (sEH) Inhibitors: Potent inhibitors of sEH have been developed by incorporating a piperazine moiety into a 1,3-disubstituted urea structure. nih.gov The piperazine group serves to improve physical properties like water solubility while maintaining or enhancing inhibitory activity.
Antitubercular Agents: Novel inhibitors of Mycobacterium tuberculosis have been synthesized by linking a purine (B94841) scaffold to various fragments via a piperazine linker, which is in turn derivatized as a carboxamide. bohrium.com
In these complex syntheses, the piperazine carboxamide core is often built step-wise rather than using this compound directly. A common strategy involves reacting an amine with an N-substituted piperazine carbonyl chloride or a similar activated intermediate. mdpi.comgoogle.com This approach allows for the controlled, often convergent, assembly of highly complex molecular architectures.
Applications in Materials Science and Supramolecular Chemistry
Polymer Chemistry and Polymerization Reactions
Piperazine (B1678402) and its derivatives are recognized as valuable building blocks in polymer chemistry. researchgate.net Their difunctional nature allows them to act as monomers in polymerization reactions or as agents for cross-linking polymer chains.
While specific studies detailing the use of Di(1-piperazinyl)methanone as a primary monomer in polymerization are not extensively documented in the available literature, the general reactivity of piperazine derivatives suggests its potential in this area. Piperazine itself is known to undergo polycondensation reactions. For instance, piperazine polysulfonamides have been synthesized by reacting piperazine with disulfonyl chlorides. dtic.mil The presence of two secondary amine groups in this compound makes it a suitable candidate for similar step-growth polymerization processes with appropriate co-monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively.
The synthesis of polymers from piperazine-based monomers is an active area of research. For example, a piperazine-methacrylate monomer has been synthesized and subsequently homopolymerized. sjsu.edu This indicates the versatility of the piperazine scaffold in creating a variety of polymer structures.
Table 1: Examples of Piperazine-Based Monomers in Polymer Synthesis
| Monomer | Co-monomer/Initiator | Resulting Polymer Type | Reference |
|---|---|---|---|
| Piperazine | m-Benzenedisulfonyl chloride | Polysulfonamide | dtic.mil |
| Piperazine-methacrylate | - | Homopolymer | sjsu.edu |
| Piperazine | Trimesoyl chloride | Polyamide | mdpi.com |
This table illustrates the use of various piperazine derivatives as monomers. Specific polymerization data for this compound is not detailed in the provided search results.
Cross-linking imparts enhanced mechanical strength, thermal stability, and chemical resistance to polymers by forming a three-dimensional network structure. specialchem.comlibretexts.org Diamines are commonly employed as cross-linking agents. hec.gov.pk Given that this compound possesses two reactive secondary amine groups, it has the potential to function as a cross-linking agent for polymers containing suitable reactive functional groups, such as epoxides or acyl chlorides.
The process of cross-linking can significantly alter polymer properties. For example, the introduction of cross-links can improve the melt stability of polymers, making them more suitable for processing at elevated temperatures. specialchem.com While direct application of this compound as a cross-linker is not explicitly detailed in the provided search results, the principle is well-established for other diamines. For instance, in the formation of polyamide membranes, piperazine is used to cross-link with trimesoyl chloride. mdpi.com Furthermore, the development of cross-linked polymers for various applications, including as hydrogels for drug delivery, is an area of active research. sjsu.edu
Coordination Chemistry and Ligand Design
The nitrogen atoms within the piperazine rings of this compound are potential donor sites for coordination with metal ions, making it a candidate for ligand design in coordination chemistry. researchgate.netacs.org The field of coordination chemistry studies the complexes formed between a central metal atom and surrounding molecules or ions, known as ligands. acs.org
Piperazine-based ligands are known to form stable complexes with a variety of transition metals. The flexibility of the piperazine ring, which typically adopts a chair conformation, allows for the formation of diverse coordination geometries. researchgate.netnih.gov For example, N,N'-disubstituted piperazine ligands have been used to synthesize copper(II) complexes with five-coordinate geometries. rsc.org
A dione (B5365651) ligand, 1,1′-(piperazine-1,4-diyl)bis(2-phenylethan-1-one), which shares structural similarities with this compound, has been synthesized and complexed with lanthanide metals such as Ce(III), Pr(III), and Nd(III). The resulting complexes were characterized by various spectroscopic techniques, confirming the coordination of the metal ions. Similarly, piperazine-based dithiocarbamate (B8719985) building blocks have been used to create multimetallic assemblies with metals like nickel and ruthenium. mdpi.com
Table 2: Examples of Metal Complexes with Piperazine-Based Ligands
| Piperazine-Based Ligand | Metal Ion(s) | Resulting Complex Type | Reference |
|---|---|---|---|
| 1,1′-(piperazine-1,4-diyl)bis(2-phenylethan-1-one) | Ce(III), Pr(III), Nd(III) | Lanthanide complexes | |
| N,N'-bis(pyridylmethyl)piperazine derivatives | Cu(II) | Five-coordinate complexes | rsc.org |
| Piperazine dithiocarbamate derivatives | Ni(II), Ru(II) | Multimetallic assemblies | mdpi.com |
This table provides examples of metal complexes formed with various piperazine derivatives. Specific metal complexation studies for this compound were not found in the provided search results.
Metal complexes of piperazine-based ligands have shown promise in various catalytic applications. For example, a dinuclear nickel(II) complex of a piperazine-containing ligand has been shown to exhibit catecholase and phosphatase activities, demonstrating its potential as a biomimetic catalyst. specialchem.comnih.gov The catalytic activity of such complexes can be influenced by the solvent and the specific nature of the ligand. nih.gov
In the realm of organocatalysis, piperazine derivatives have also been explored. For instance, a piperazine quaternary ammonium (B1175870) base has been synthesized and used as a catalyst for isocyanate polymerization. sioc-journal.cnresearchgate.net The steric hindrance provided by the piperazine ring structure can influence the selectivity of the reaction. sioc-journal.cnresearchgate.net While direct catalytic applications of this compound are not specified in the search results, its structural similarity to other catalytically active piperazine compounds suggests potential in this area.
Supramolecular Assemblies and Self-Assembly Phenomena
Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding and metal coordination. iucr.orgmdpi.com The ability of molecules to spontaneously organize into well-defined structures is known as self-assembly. Piperazine and its derivatives are excellent building blocks for supramolecular chemistry due to their hydrogen-bonding capabilities and their ability to act as ligands in metal-organic frameworks (MOFs). mdpi.comiucr.org
The self-assembly of piperazine with dicarboxylic acids has been shown to lead to the formation of three-dimensional supramolecular networks. iucr.org The conformation of the piperazine ring and the nature of the interacting molecules play a crucial role in determining the final architecture of the assembly. The crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate reveals a one-dimensional supramolecular network stabilized by hydrogen bonding. dntb.gov.ua
Furthermore, piperazine-functionalized MOFs have been developed, demonstrating enhanced properties for applications such as methane (B114726) storage. mdpi.com The incorporation of the piperazine moiety can influence the porosity and surface characteristics of the framework. mdpi.com While the direct involvement of this compound in specific supramolecular assemblies is not detailed in the provided search results, its structure, featuring hydrogen bond donors and acceptors as well as potential metal coordination sites, makes it a plausible candidate for the construction of such higher-order structures. The principles of crystal engineering, which involve the design and synthesis of multi-component molecular solids, could be applied to this compound to create novel supramolecular architectures. rsc.org
Hydrogen Bonding Networks and Crystal Engineering
The construction of predictable and robust crystalline architectures through crystal engineering relies heavily on strong and directional intermolecular interactions, with hydrogen bonding being of paramount importance. The piperazine ring, a key component of this compound, is a well-known building block for creating supramolecular hydrogen-bonded networks. fluorochem.co.uk The two secondary amine groups within each piperazine ring can act as hydrogen bond donors, while the nitrogen atoms can also serve as acceptors. This dual functionality allows for the formation of diverse and extended hydrogen-bonding motifs.
In the case of this compound, the presence of four N-H groups and two carbonyl oxygen atoms provides multiple sites for hydrogen bonding. It is anticipated that these groups would facilitate the self-assembly of the molecules into ordered structures. Studies on analogous piperazine-containing molecules have demonstrated their capacity to form one-dimensional tapes, two-dimensional layers, and even complex three-dimensional frameworks through hydrogen bonds. fluorochem.co.ukambeed.com For instance, piperazine-1,4-diol (B14613724) has been shown to assemble into 2D layers in co-crystals with various acids. fluorochem.co.uk Similarly, piperazine-2,5-diones engage in "ladder-like" intermolecular amide-to-amide hydrogen bonding, forming tape structures. The formation of charge-assisted hydrogen bonds is also a significant factor in the crystal packing of piperazine derivatives, particularly when protonated.
The crystal structure of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate reveals a one-dimensional supramolecular network stabilized by hydrogen-bonding interactions between the piperazinyl group and water molecules, where water acts as a bridge. This highlights the crucial role of the piperazine moiety in directing the assembly of the crystal lattice. The structural flexibility of the piperazine ring, which can adopt chair or boat conformations, adds another layer of complexity and tunability to the resulting crystalline architectures.
Table 1: Hydrogen Bonding Motifs in Piperazine Derivatives
| Compound/System | Hydrogen Bonding Interaction | Resulting Supramolecular Structure |
| Piperazine-1,4-diol with acids | N-H···O, O-H···O | 2D layered networks fluorochem.co.uk |
| Piperazine-2,5-diones | Amide-to-amide N-H···O | 1D tape structures |
| Protonated Phenylpiperazine | Charge-assisted N+-H···O- | Various motifs contributing to 3D packing |
| 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate | N-H···O(water), O(water)-H···N | 1D chains |
This table presents data from research on piperazine derivatives to illustrate the potential hydrogen bonding capabilities of this compound.
Host-Guest Chemistry and Directed Assembly
The piperazine scaffold is a valuable component in the design of host molecules and in directing the assembly of complex supramolecular structures. Its ability to be incorporated into larger macrocyclic frameworks and its potential to interact with guest species make it a target for host-guest chemistry.
One notable example involves the use of N,N'-dimethylpiperazine as a guest molecule that can be encapsulated within the cavity of resorcinarene-based host molecules. In this system, the piperazine derivative is protonated by the acidic resorcinarene, and the resulting cation is held within the host's cavity through a combination of hydrogen bonds and cation-π interactions. This demonstrates the capacity of piperazine units to participate in molecular recognition and binding events.
The structure of this compound, with its two piperazine units connected by a carbonyl linker, presents intriguing possibilities for directed assembly. It could potentially act as a ditopic guest, bridging two host molecules, or it could serve as a linker to construct metal-organic frameworks (MOFs) or coordination polymers. The piperazine groups can be functionalized, which would allow for the tuning of their electronic and steric properties, thereby influencing the outcome of the self-assembly process. The directed assembly of coordination polymers, for instance, is highly dependent on the geometry and coordination ability of the organic linkers, a role that derivatives of this compound could fulfill.
Nanomaterial Fabrication and Surface Functionalization
The incorporation of specific organic functionalities onto the surfaces of nanomaterials is a critical step in tailoring their properties for a wide range of applications. Piperazine and its derivatives have been employed for the functionalization of surfaces and the fabrication of novel nanomaterials.
A key strategy for modifying surfaces involves the use of diazonium salts. Research has shown that a 4-(Piperazinyl)benzenediazonium salt can be used to electrochemically graft piperazinyl groups onto silicon and gold surfaces. This process creates a functionalized surface that can act as a chelating agent for heavy metal ions, demonstrating a practical application in materials science for sensing or remediation. The piperazine-functionalized surface was shown to effectively bind copper ions. Given its structure, this compound could potentially be derivatized to form similar reactive intermediates for surface modification, leading to surfaces with a high density of piperazine groups.
In the realm of nanomaterial fabrication, piperazine-based compounds have been used as building blocks for creating functional nanoparticles. For example, novel cationic piperazine-based polyamines were designed and synthesized to be conjugated to the interior of humanized ferritin protein cages. These modified protein nanoparticles were then used as delivery systems for siRNA in cancer cells. The piperazine moieties, being positively charged at physiological pH, facilitate the encapsulation of negatively charged siRNA through electrostatic interactions. This highlights the potential of piperazine-containing molecules in the bottom-up fabrication of functional bio-nanomaterials.
Additionally, piperazine itself has been used as a cross-linking agent in the formation of hydrogels. These materials, with their tunable, porous networks, have applications in areas such as drug delivery. The ability of the two amine groups on a single piperazine molecule to react with other components is key to forming the cross-linked structure. This compound, possessing four reactive N-H groups, could theoretically serve as a more complex cross-linking agent, potentially leading to hydrogels with unique mechanical and responsive properties.
Environmental and Advanced Analytical Research Aspects
Advanced Analytical Method Development for Detection and Quantification
The detection and quantification of Di(1-piperazinyl)methanone, particularly at trace levels in environmental or biological matrices, necessitate the use of advanced analytical techniques. Method development often focuses on chromatographic separation coupled with sensitive detection.
Chromatographic methods are the cornerstone for the analysis of piperazine-related compounds. gassnova.no The choice of technique depends on the analyte's properties, the complexity of the sample matrix, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound.
HPLC with Ultraviolet (UV) Detection: HPLC-UV can be used for purity assessment and quantification, often at a detection wavelength around 254 nm. However, since the basic piperazine (B1678402) structure lacks a strong chromophore, UV detection might lack the sensitivity required for trace analysis. jocpr.com
HPLC with Mass Spectrometry (HPLC-MS): This is a powerful and highly specific technique for identifying and quantifying trace amounts of compounds in complex mixtures. rsc.orgnih.gov HPLC-MS/MS (tandem mass spectrometry) operating in multiple reaction monitoring (MRM) mode offers excellent sensitivity and selectivity, making it ideal for residue analysis in challenging matrices like food or environmental samples. scienceasia.org Electrospray ionization (ESI) in positive mode is commonly used for piperazine derivatives. scienceasia.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used technique for the identification and quantification of volatile and thermally stable compounds. researchgate.netunodc.org For compounds containing polar functional groups like the secondary amines in this compound, derivatization is often necessary to improve volatility and chromatographic performance. scholars.direct
Table 1: Overview of Chromatographic Techniques for Piperazine-Related Compounds
| Technique | Detector | Primary Application | Key Considerations | Reference |
|---|---|---|---|---|
| HPLC | UV | Purity assessment, quantification at higher concentrations. | May lack sensitivity for trace analysis due to weak chromophore. | jocpr.com |
| HPLC | MS or MS/MS | Trace quantification, residue analysis, identification in complex matrices. | High sensitivity and specificity; ESI positive mode is common. | nih.govscienceasia.org |
| GC | MS | Identification and quantification of volatile or derivatized compounds. | Derivatization is often required for polar piperazine compounds to improve volatility. | researchgate.netunodc.orgscholars.direct |
Derivatization is a chemical modification process used to enhance the analytical properties of a compound, making it more suitable for a particular analytical technique. This is especially relevant for GC analysis of polar compounds and for enhancing the sensitivity of HPLC-UV or fluorescence detection.
For compounds like this compound, which contains secondary amine groups, several derivatization strategies employed for piperazine and other amines could be applicable:
Acylation: Reagents like acetic anhydride (B1165640) can be used to form less polar and more volatile derivatives suitable for GC-MS analysis. researchgate.net Trifluoroacetic anhydride (TFAA) is another common reagent for perfluoroacylation, which creates derivatives that are highly responsive in electron capture detection or can be readily analyzed by GC-MS. scholars.direct
Dansylation: Dansyl chloride (DNS-Cl) reacts with primary and secondary amines to produce highly fluorescent derivatives. qascf.com This allows for very sensitive detection using an HPLC system equipped with a fluorescence detector (FLD). qascf.com
Reaction with NBD-Cl: 4-Chloro-7-nitrobenzofuran (NBD-Cl) is another derivatizing agent that reacts with amines to form a stable, UV-active derivative, significantly enhancing detection by HPLC-UV. jocpr.com
Table 2: Common Derivatization Reagents for Amine Analysis
| Reagent | Abbreviation | Purpose | Detection Method | Reference |
|---|---|---|---|---|
| Acetic Anhydride / Trifluoroacetic Anhydride | - / TFAA | Increases volatility and thermal stability for GC analysis. | GC-MS | researchgate.netscholars.direct |
| Dansyl Chloride | DNS-Cl | Forms highly fluorescent derivatives. | HPLC-FLD | qascf.com |
| 4-Chloro-7-nitrobenzofuran | NBD-Cl | Forms stable, UV-active derivatives. | HPLC-UV | jocpr.com |
Future Research Directions and Emerging Trends
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of piperazine-containing molecules is a mature field, yet the specific creation of symmetrical structures like Di(1-piperazinyl)methanone invites innovation. nih.gov Traditional methods often involve the reaction of piperazine (B1678402) with a carbonyl source like phosgene (B1210022) or its equivalents. Future research could focus on developing more efficient, safer, and environmentally benign synthetic routes.
Methodological Advancements to Explore:
Catalytic Approaches: Transition-metal-catalyzed reactions, which have proven powerful for constructing other piperazine scaffolds, could be adapted. researchgate.net For instance, palladium-catalyzed carbonylation reactions using piperazine and a suitable carbon monoxide source could offer a direct and atom-economical route.
Flow Chemistry: Continuous flow synthesis could provide enhanced control over reaction parameters, improve safety by minimizing the accumulation of hazardous intermediates, and facilitate scalability. This is particularly relevant when using reagents like phosgene derivatives.
C-H Functionalization: Recent breakthroughs in the direct C-H functionalization of piperazine rings offer a paradigm shift. mdpi.com While typically used to add substituents to the carbon backbone, future methodologies could explore the direct coupling of two C-H activated piperazine rings with a carbonyl source, bypassing the need for pre-functionalized starting materials.
Rearrangement Reactions: Exploring novel rearrangement reactions, such as the Dizacope, Ugi-Smiles, or Aza-Wittig reactions, could lead to unexpected and efficient pathways to construct the core this compound structure or its substituted analogs. eurekaselect.comresearchgate.net
A key challenge in synthesizing symmetrical bis-piperazine compounds is controlling selectivity to avoid the formation of mono-substituted or polymeric byproducts. nih.gov Methodological advancements focusing on high-dilution techniques or template-assisted synthesis could provide solutions.
| Synthetic Strategy | Potential Advantages | Key Challenges | Future Research Focus |
|---|---|---|---|
| Traditional Phosgene Chemistry | Well-established, potentially high-yielding. | Toxicity of reagents, formation of byproducts. | Development of safer phosgene surrogates. |
| Transition-Metal Catalysis | High efficiency, atom economy, milder conditions. researchgate.net | Catalyst cost and sensitivity, ligand design. | Screening new catalyst systems for direct carbonylation. |
| Flow Chemistry | Improved safety, scalability, precise control. | Initial equipment setup costs, potential for clogging. | Optimization of flow reactors for biphasic reactions. |
| C-H Functionalization | Step-economy, use of simple starting materials. mdpi.com | Regioselectivity, achieving symmetrical coupling. | Designing catalysts for selective N-CO-N bond formation. |
Novel Applications in Sustainable Chemistry
The presence of multiple nitrogen atoms makes piperazine and its derivatives excellent candidates for applications in sustainable chemistry, most notably in carbon capture. whiterose.ac.uk Aqueous solutions of piperazine are effective solvents for capturing CO2 from industrial flue gas due to their high absorption rates and stability. researchgate.netresearchgate.net
Emerging Sustainable Applications:
Advanced CO2 Capture Solvents: this compound could serve as a novel solvent or an additive in CO2 capture systems. Its symmetrical structure and the electronic influence of the central carbonyl group may alter its basicity, CO2 absorption capacity, and regeneration energy compared to simple piperazine. mdpi.commdpi.com Future work should involve screening its performance, including its resistance to thermal and oxidative degradation. researchgate.net
Green Solvents and Catalysis: The unique polarity and hydrogen bonding capabilities of this compound could be harnessed in its use as a green solvent or a phase-transfer catalyst. Its potential as a recyclable, non-volatile solvent for organic reactions warrants investigation.
Degradable Polymers: The piperazine-methanone linkage can be considered an amide-like functional group. Incorporating this moiety into polymer backbones could lead to new materials with tailored degradation profiles. For instance, it could be used to synthesize crosslinkers for vitrimers, which are polymers that combine the properties of thermosets and thermoplastics, offering reprocessability and degradability. mdpi.com
Research in this area will require a multidisciplinary approach, combining organic synthesis with chemical engineering and materials science to evaluate the performance of this compound in these applications.
Challenges and Opportunities in Advanced Characterization
The symmetrical nature and conformational flexibility of this compound present unique challenges and opportunities for advanced characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A significant challenge in the NMR characterization of N-acyl piperazines is the presence of conformational isomers, or rotamers, due to the restricted rotation around the N-C(O) amide bond. nih.govnih.gov This can lead to signal broadening or the appearance of multiple sets of signals in both ¹H and ¹³C NMR spectra at room temperature. researchgate.net Furthermore, the piperazine rings themselves undergo chair-to-chair interconversion, which can also complicate the spectra. rsc.org
Opportunity: Dynamic NMR (DNMR) studies at variable temperatures can be employed to resolve these complexities. nih.gov By determining the coalescence temperatures, it is possible to calculate the activation energy barriers for both the amide bond rotation and the ring inversion, providing fundamental insights into the molecule's dynamic behavior in solution. nih.govrsc.org
Mass Spectrometry (MS): While routine mass spectrometry can confirm the molecular weight, advanced techniques are needed to probe its structure and fragmentation pathways. The symmetry of the molecule might lead to characteristic fragmentation patterns that can be studied using tandem mass spectrometry (MS/MS). Electrospray ionization (ESI) is a suitable technique for such polar molecules. nih.gov
X-ray Crystallography: Obtaining single crystals of this compound would provide definitive information about its solid-state conformation. nih.gov It would reveal the preferred orientation of the piperazine rings (chair, boat, or twist-boat), the planarity of the central urea-like fragment, and the nature of intermolecular interactions, such as hydrogen bonding, which govern its crystal packing. nih.gov This structural data is invaluable for validating theoretical models.
| Technique | Information Gained | Challenges | Opportunities for Future Research |
|---|---|---|---|
| Dynamic NMR | Conformational dynamics, rotational energy barriers. nih.gov | Complex spectra, signal overlap. | Quantifying the energetic barriers to rotation and ring inversion. |
| Tandem MS (MS/MS) | Fragmentation pathways, structural confirmation. | Interpreting complex fragmentation of a symmetrical ion. | Developing a library of fragmentation patterns for bis-piperazine compounds. |
| X-ray Crystallography | Solid-state conformation, bond lengths/angles, packing. nih.gov | Growing suitable single crystals. | Understanding intermolecular forces and guiding crystal engineering efforts. |
| FT-IR/Raman Spectroscopy | Vibrational modes, functional group identification. | Distinguishing subtle conformational effects. | Correlating vibrational spectra with computationally predicted modes. |
Refinement of Theoretical Models for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental efforts.
Conformational Analysis: Theoretical models, using methods like Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers (e.g., resulting from piperazine ring puckering and rotation around the N-CO bonds). This can help in the interpretation of complex NMR spectra. nih.gov
Docking and Molecular Modeling: In the context of medicinal chemistry, where piperazine is a privileged scaffold, molecular docking studies can predict the binding modes of this compound derivatives within biological targets. rsc.org Refining force fields and solvation models will be crucial for improving the accuracy of these predictions.
The key opportunity lies in creating a feedback loop where experimental data from advanced characterization techniques are used to validate and refine theoretical models. For example, experimentally determined rotational barriers from DNMR can be compared against DFT calculations to benchmark the accuracy of different computational methods for this class of compounds. nih.govnih.gov This synergy will accelerate the discovery and optimization of new applications for this compound and related structures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Di(1-piperazinyl)methanone, and what factors influence reaction efficiency?
- Methodological Answer : The compound is synthesized via condensation of piperazine with formaldehyde under acidic conditions. Key factors include:
- Catalyst selection : Hydrochloric acid is often used to protonate piperazine, enhancing electrophilicity .
- Solvent system : Reactions in aqueous media improve solubility, but polar aprotic solvents (e.g., DMF) may enhance yields in derivative synthesis .
- Purification : Crystallization or column chromatography is critical for isolating high-purity products (>98%) .
- Data Table :
| Reaction Component | Typical Conditions | Yield Range |
|---|---|---|
| Piperazine + Formaldehyde | HCl catalyst, 60–80°C | 70–85% |
| Dihydrochloride salt formation | HCl gas, ethanol | 90–95% |
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Peaks at δ 3.0–3.5 ppm (piperazine ring protons) and δ 4.0–4.5 ppm (methanone-linked protons) confirm connectivity .
- IR Spectroscopy : A strong carbonyl stretch (~1650 cm⁻¹) verifies the methanone group .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 199.2 aligns with the molecular formula C₉H₁₈N₄O .
Q. What are the typical chemical reactions involving this compound in organic synthesis?
- Methodological Answer :
- Substitution : Reacts with alkyl halides (e.g., benzyl chloride) to form N-alkylated derivatives, requiring anhydrous conditions .
- Oxidation : Hydrogen peroxide converts the methanone to a carboxylic acid derivative, monitored by TLC .
- Reduction : Sodium borohydride reduces the carbonyl group to a secondary alcohol, though steric hindrance may limit efficiency .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to address conflicting yield data in literature?
- Methodological Answer : Discrepancies arise from competing side reactions (e.g., over-alkylation). Strategies include:
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) minimizes byproducts during alkylation .
- Stoichiometric precision : Using 1.1 equivalents of electrophile ensures complete substitution without excess reagent .
- In-situ monitoring : HPLC or GC-MS tracks intermediate formation, enabling real-time adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
